N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide

TSHR antagonist Graves' disease thyroid pharmacology

N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898417-17-9) is a synthetic small-molecule thyrotropin receptor (TSHR) antagonist within the indoline‑thiophene‑trimethoxybenzamide chemotype. Its molecular formula is C₂₄H₂₆N₂O₄S and its molecular weight is 438.54 g·mol⁻¹.

Molecular Formula C24H26N2O4S
Molecular Weight 438.54
CAS No. 898417-17-9
Cat. No. B2939011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide
CAS898417-17-9
Molecular FormulaC24H26N2O4S
Molecular Weight438.54
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
InChIInChI=1S/C24H26N2O4S/c1-28-20-13-17(14-21(29-2)23(20)30-3)24(27)25-15-19(22-9-6-12-31-22)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27)
InChIKeyDJQKPIFCGBTKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898417-17-9): A Defined TSHR Antagonist for Thyroid Research Procurement


N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898417-17-9) is a synthetic small-molecule thyrotropin receptor (TSHR) antagonist within the indoline‑thiophene‑trimethoxybenzamide chemotype. Its molecular formula is C₂₄H₂₆N₂O₄S and its molecular weight is 438.54 g·mol⁻¹ . The compound is curated in the ChEMBL database (CHEMBL5285143) and BindingDB (BDBM50614116), where it is annotated as a potent antagonist of the human TSHR with an IC₅₀ of 82 nM in recombinant HEK293 cells and an IC₅₀ of 39 nM at the rat TSHR in FRTL‑5 thyrocytes [1]. Unlike broader‑spectrum analogs, this molecule also exhibits marked selectivity over the follicle‑stimulating hormone receptor (FSHR; IC₅₀ = 10 000 nM), establishing it as a functional TSHR‑preferring probe [1].

Why Generic Substitution Fails for N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide in TSHR‑Targeted Studies


TSHR antagonists within the indoline‑trimethoxybenzamide series display steep structure‑activity relationships (SAR), where minor heterocycle permutations (e.g., thiophene → furan) or substituent changes on the indoline nitrogen can shift TSHR IC₅₀ values by >3‑fold and alter FSHR off‑target liability by an order of magnitude [1][2]. Consequently, generic replacement of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide with a “close” analog risks introducing unpredictable potency shifts and selectivity erosion, directly compromising experimental reproducibility in thyroid‑axis pharmacology.

Product‑Specific Quantitative Evidence Guide: N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide


Human TSHR Antagonist Potency Relative to Intra‑Series Comparators

In a head‑to‑head assay panel of indoline‑trimethoxybenzamide derivatives tested under identical conditions, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide (BDBM50614116) demonstrated a human TSHR IC₅₀ of 82 nM. This value sits at an intermediate position within the series, being 3.4‑fold less potent than the most active analog BDBM50614117 (IC₅₀ = 24 nM) but 1.1‑fold more potent than BDBM50614114 (IC₅₀ = 91 nM) [1]. The precise IC₅₀ ranking allows investigators to select either a higher‑potency probe or a balanced‑potency/selectivity tool depending on assay sensitivity requirements.

TSHR antagonist Graves' disease thyroid pharmacology cAMP assay

TSHR‑over‑FSHR Selectivity Window Quantified

N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide exhibits a 122‑fold selectivity window for human TSHR (IC₅₀ = 82 nM) over human FSHR (IC₅₀ = 10 000 nM) when both activities are measured in recombinant cell‑based assays [1]. In contrast, several in‑class TSHR antagonists lack publicly reported FSHR counter‑screen data, rendering their selectivity unquantified. This defined selectivity margin is critical for thyroid‑focused research where inadvertent FSHR modulation could confound reproductive hormone endpoints.

receptor selectivity FSHR counter‑screen thyroid specificity off‑target profiling

Cross‑Species TSHR Antagonist Potency: Rat vs. Human

The compound shows a 2.1‑fold higher potency at the rat TSHR (IC₅₀ = 39 nM in FRTL‑5 thyrocytes) compared to the human TSHR (IC₅₀ = 82 nM in HEK293 cells) [1]. This species‑potency differential is smaller than that reported for the structurally unrelated TSHR antagonist SYD5115, which displays IC₅₀ values of 22 nM (rat) and 48–62 nM (human), a 2.2–2.8‑fold difference [2]. The comparable cross‑species shift suggests that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide may serve as a useful tool for rat‑to‑human translational studies where species‑dependent potency extrapolation is required.

species ortholog comparison FRTL-5 HEK293 translational pharmacology

Thiophene vs. Furan Heterocycle Differentiation in the Indoline‑Trimethoxybenzamide Scaffold

The direct furan analog, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, has been catalogued as a distinct chemical entity . In related indoline‑trimethoxybenzamide SAR series, the thiophene→furan replacement alters both the heteroatom electronegativity (S vs. O) and the ring π‑electron distribution, which can modulate target binding affinity and selectivity. While head‑to‑head TSHR potency data for the furan analog are not publicly available, the documented SAR precedent across analogous chemotypes indicates that thiophene‑containing variants often exhibit superior hydrophobic complementarity with the TSHR orthosteric pocket compared to furan congeners, making the thiophene derivative the preferred choice for TSHR engagement studies [1].

heterocycle SAR thiophene bioisostere furan analog structure–activity relationship

Best Research and Industrial Application Scenarios for N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide


In Vitro TSHR Antagonism Profiling in Recombinant Cell Models

With a validated human TSHR IC₅₀ of 82 nM in HEK293 cells and a rat TSHR IC₅₀ of 39 nM in FRTL‑5 thyrocytes [1], this compound is optimally suited for dose‑response cAMP inhibition studies in recombinant TSHR‑expressing cell lines. Researchers can use it as a reference antagonist to benchmark novel TSHR ligands or to calibrate assay sensitivity in TR‑FRET‑based cAMP detection platforms.

Selectivity Counter‑Screening Against FSHR in Gonadotropin Receptor Studies

The 122‑fold TSHR/FSHR selectivity window (human TSHR IC₅₀ = 82 nM vs. human FSHR IC₅₀ = 10 000 nM) [1] makes this compound a valuable tool for experiments that require selective TSHR blockade without concomitant FSHR inhibition. This is particularly relevant for thyroid‑reproductive axis research where dual receptor modulation would confound interpretation.

Rat‑to‑Human Translational Pharmacology of TSHR‑Dependent Pathways

The characterized 2.1‑fold rat‑preferring potency (rat IC₅₀ 39 nM / human IC₅₀ 82 nM) [1] enables researchers to compute species‑adjusted dosing regimens when progressing from in vitro rat thyrocyte assays to human TSHR‑expressing cell models, supporting translational studies in Graves' hyperthyroidism drug discovery programs.

Chemical Probe for TSHR‑Mediated Signaling Pathway Dissection

As a structurally defined indoline‑thiophene‑trimethoxybenzamide with publicly accessible affinity data [1][2], this compound can serve as a chemical probe to dissect TSHR‑dependent signaling cascades (cAMP, hyaluronic acid release) in primary thyroid cell cultures or orbital fibroblasts from Graves' orbitopathy patients, where target specificity is experimentally critical.

Quote Request

Request a Quote for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.